1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-11(4-5-12(8)13)15-10(3)7-9(2)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHSYEPECSEEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis Using 4-Bromo-3-methylaniline
A streamlined method involves the reaction of 4-bromo-3-methylaniline with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C. This approach leverages the amine’s nucleophilicity to form the pyrazole ring in situ, bypassing the need for isolated hydrazine intermediates.
Mechanistic Insights :
The reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization facilitated by the electron-withdrawing nitro group on the hydroxylamine derivative. The 3,5-dimethyl substitution arises from the symmetric diketone structure of 2,4-pentanedione, ensuring regioselectivity.
Optimization Data :
This method’s limitations include moderate yields and the requirement for chromatographic purification, which may hinder industrial-scale applications.
Hydrazine-Diketone Condensation
Traditional Hydrazine Route
Classical pyrazole synthesis involves condensing 4-bromo-3-methylphenylhydrazine with 2,4-pentanedione under acidic or neutral conditions. The hydrazine precursor is typically synthesized via diazotization of 4-bromo-3-methylaniline followed by reduction.
Procedure :
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Diazotization : Treat 4-bromo-3-methylaniline with NaNO₂/HCl at 0–5°C.
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Reduction : React the diazonium salt with SnCl₂ to yield the hydrazine derivative.
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Cyclocondensation : Heat the hydrazine with 2,4-pentanedione in ethanol under reflux.
Challenges :
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Diazotization requires precise temperature control to avoid by-products.
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Hydrazine derivatives are moisture-sensitive, necessitating anhydrous conditions.
N-Arylation of Pre-formed Pyrazole
Ullmann-Type Coupling
N-arylation of 3,5-dimethyl-1H-pyrazole with 4-bromo-3-methyliodobenzene using a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) represents a viable route. This method offers flexibility in aryl group introduction but suffers from stoichiometric metal usage.
Reaction Conditions :
-
Catalyst : CuI (10 mol%)
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Ligand : 1,10-phenanthroline (20 mol%)
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Base : Cs₂CO₃
Yield : ~50–60% (post-column chromatography)
Buchwald-Hartwig Amination
A palladium-catalyzed approach using Pd₂(dba)₃ and Xantphos as a ligand enables coupling between 3,5-dimethylpyrazole and 4-bromo-3-methylbromobenzene . This method achieves higher yields but incurs higher costs due to precious metal catalysts.
Optimized Parameters :
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : KOtBu
Yield : 70–75%
Halogenation Approaches
Late-Stage Bromination
Introducing bromine after pyrazole formation is feasible using N-bromosuccinimide (NBS) in carbon tetrachloride. However, this method risks over-bromination and requires careful stoichiometric control.
Example Protocol :
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Dissolve 1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazole in CCl₄.
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Add NBS (1.05 equiv) and AIBN (catalytic).
Yield : 53–63%
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Direct Cyclocondensation | 38–44% | One-pot, avoids isolation steps | Moderate yield, chromatography needed |
| Hydrazine Route | 60–70% | High purity, established protocol | Multi-step, sensitive intermediates |
| Ullmann Coupling | 50–60% | Flexible aryl group introduction | Stoichiometric metal usage |
| Buchwald-Hartwig | 70–75% | High yield, scalable | Expensive catalysts |
| Late-Stage Bromination | 53–63% | Simplifies precursor synthesis | Risk of over-bromination |
Experimental Procedures and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potential Applications
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and related compounds have applications in:
- Medicinal Chemistry: Pyrazole derivatives have demonstrated therapeutic potential, which makes them relevant in medicinal chemistry . They can be explored for potential anti-inflammatory, antimicrobial, and anticancer activities.
- Building Blocks for Synthesis: This compound can serve as a building block for synthesizing complex heterocyclic compounds. The bromo group can be replaced by other nucleophiles under suitable conditions, such as in the presence of a base or a catalyst.
- Enzyme Inhibition and Receptor Binding: Due to its potential bioactivity, this compound can be used in the study of enzyme inhibition and receptor binding. It may modulate enzyme activity through binding interactions, which can lead to pharmacological effects.
- Materials Development: Due to its unique structural features, the compound can be used in developing new materials such as polymers and dyes.
Safety Information
Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors in the body. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Pyrazole derivatives with substituted phenyl groups at the 1-position exhibit diverse physicochemical and biological properties depending on the substituents. Key analogs include:
1-(3-Cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole (7gd) and 1-(3,5-Dicycloheptylphenyl)-3,5-dimethyl-1H-pyrazole (7gd')
- Synthesis : Prepared via ruthenium-catalyzed C–H alkylation using bromocycloheptane and 3,5-dimethyl-1-phenyl-1H-pyrazole, yielding 62–68% after 16 hours .
- Properties: These analogs feature bulky cycloheptyl substituents, enhancing lipophilicity compared to the brominated target compound. No direct biological data are provided, but such substituents may influence pharmacokinetic properties like membrane permeability.
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole vs. 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole
- Structural Differences : The latter replaces the 4-bromo-3-methylphenyl group with a 3-methoxypropyl chain at the 1-position (CAS: 1248177-27-6).
- Implications : The methoxypropyl group introduces ether functionality, increasing solubility in polar solvents compared to the aromatic bromo-methyl analog .
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
- Functionalization : This analog adds a carboxylic acid group at the 4-position and a bromobenzyl group at the 1-position (CAS: 1153371-57-3).
- Applications : Carboxylic acid groups enable coordination to metal ions, making this compound a candidate for anticancer metal complexes, as seen in Pt(II) and Pd(II) pyrazole derivatives .
Sulfanyl Pyrazole Metal Complexes
- N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) Complex : Exhibits threefold higher cytotoxicity against leukemia cell lines (Jurkat, K562, U937) than benzylsulfanyl analogs. The cyclohexyl group enhances hydrophobic interactions with cellular targets .
- Comparison to Target Compound : While this compound lacks metal-coordination sites, its bromophenyl group may contribute to halogen bonding in biological systems, a property unexplored in the provided evidence.
3,5-Diphenyl-1H-pyrazole Derivatives
Biological Activity
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound notable for its diverse biological activities. Its unique structure, characterized by a pyrazole core with bromine and methyl substituents, suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative of this compound demonstrated an IC50 value lower than that of standard drugs like doxorubicin against A-431 cells, indicating strong anticancer potential .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as XDR Salmonella Typhi.
- Research Findings : In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR S. Typhi, showcasing its potential as a therapeutic agent against drug-resistant infections .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating key metabolic pathways involved in cancer progression and bacterial survival.
- Receptor Interaction : The bromine atom and methyl groups influence the binding affinity to various receptors, enhancing its therapeutic efficacy .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with related pyrazole compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-methylpyrazole | Lacks hydroxymethyl group | Antibacterial properties |
| 3-Methyl-1H-pyrazole | Simpler structure | Varies significantly in biological activity |
| 1-(4-Chlorophenyl)-3,5-dimethylpyrazole | Chlorine instead of bromine | Different reactivity profiles |
This table illustrates how structural variations impact biological efficacy.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Its derivatives are being explored for:
- Anticancer Therapies : Development of novel anticancer drugs targeting specific pathways.
- Antimicrobial Agents : Formulation of new antibiotics to combat resistant bacterial strains.
Q & A
Basic: What are the standard synthetic routes for 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring followed by coupling with substituted aryl groups. A common approach includes:
- Step 1: Bromination of 3,5-dimethylpyrazole at the 4-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to prevent over-bromination .
- Step 2: Substitution at the 1-position via nucleophilic aromatic substitution (SNAr) using 4-bromo-3-methylbenzyl halides in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) .
Optimization factors: - Temperature: Lower temperatures (e.g., 50–60°C) reduce side reactions like dehalogenation .
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates .
- Solvent choice: Polar solvents improve solubility of intermediates, achieving yields >75% .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR (¹H and ¹³C): Key for confirming substitution patterns. For example, the 4-bromo group causes deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 279.04 for [M+H]+) and detects isotopic patterns from bromine .
- HPLC-PDA: Ensures purity (>95%) by identifying trace impurities, such as unreacted starting materials or dehalogenated byproducts .
Advanced: How can conflicting crystallographic and spectroscopic data on pyrazole derivatives be resolved?
Contradictions may arise from polymorphic forms or dynamic effects in solution vs. solid state:
- Example: Discrepancies in NOESY (solution) and XRD (solid-state) data for substituent orientations can be addressed via:
Advanced: What strategies are used to evaluate the compound’s bioactivity against enzymatic targets?
- Target selection: Focus on kinases or cytochrome P450 enzymes due to the pyrazole core’s affinity for ATP-binding pockets .
- Assay design:
- Fluorescence polarization (FP): Measures competitive binding using fluorescent probes (IC50 values typically <10 µM for active derivatives) .
- Molecular docking: Prioritizes targets by simulating binding modes (e.g., Glide score ≤ −7.0 kcal/mol suggests strong interactions) .
- Validation: Cross-check with enzyme inhibition assays (e.g., NADPH depletion for CYP450) to confirm mechanistic hypotheses .
Advanced: How do substituent modifications (e.g., methyl vs. ethyl groups) impact reactivity and biological activity?
- Reactivity: Methyl groups at 3,5-positions enhance steric hindrance, reducing electrophilic substitution rates by ~30% compared to ethyl derivatives .
- Bioactivity:
Basic: What are the common side reactions during synthesis, and how are they mitigated?
- Dehalogenation: Occurs at >80°C; mitigated by using inert atmospheres (N2/Ar) and low-boiling solvents (e.g., THF) .
- Ring-opening: Acidic conditions protonate the pyrazole nitrogen, leading to degradation. Buffered neutral pH (7–8) is critical .
- Byproduct identification: LC-MS tracks intermediates like 3,5-dimethylpyrazole (m/z 111.08) for real-time adjustment .
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?
- logP/logD: Use Schrodinger’s QikProp or ACD/Labs Percepta for partition coefficient predictions (experimental logP ~3.2) .
- pKa estimation: ADMET Predictor identifies the pyrazole N-H as weakly acidic (pKa ~9.5), influencing solubility and formulation .
- Metabolic sites: StarDrop’s WhichP450 highlights susceptibility to CYP3A4-mediated oxidation at the 4-bromo position .
Basic: How is the compound’s stability assessed under various storage conditions?
- Forced degradation studies:
- Thermal: 40–60°C for 4 weeks; monitor via TLC for decomposition spots .
- Photolytic: Expose to UV light (ICH Q1B guidelines); HPLC quantifies degradants (e.g., de-brominated products) .
- Storage recommendations: Amber vials at −20°C in anhydrous DMSO (≤1% water) prevent hydrolysis .
Advanced: What role does the bromine atom play in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Buchwald-Hartwig amination: Bromine acts as a leaving group for Pd-catalyzed C-N coupling with aryl amines (yields >80% with XPhos ligands) .
- Suzuki-Miyaura: Coupling with boronic acids requires Pd(PPh3)4 and K2CO3 in dioxane/water (80°C, 12 hours) .
- Challenges: Competing protodebromination is minimized using bulky ligands (e.g., SPhos) and degassed solvents .
Advanced: How are structure-activity relationships (SAR) developed for this compound in drug discovery?
- Core modifications: Replace bromine with electron-withdrawing groups (e.g., CF3) to enhance target binding (ΔΔG ≤ −2.3 kcal/mol) .
- Substituent scanning:
- In-vivo correlation: Pharmacokinetic studies in rodent models link high logP (>3.5) to increased CNS penetration but higher clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
